S-Bis-(PEG4-Boc): A Technical Guide for Drug Development Professionals
S-Bis-(PEG4-Boc): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Structure, and Application of S-Bis-(PEG4-Boc) in Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of S-Bis-(PEG4-Boc), a bifunctional polyethylene (B3416737) glycol (PEG) linker integral to the synthesis of PROTACs and other complex bioconjugates. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's chemical properties, structure, and its role in advanced drug discovery applications.
Core Chemical Properties and Structure
S-Bis-(PEG4-Boc) is a heterobifunctional linker featuring two PEG4 chains, each terminated with a tert-butyloxycarbonyl (Boc) protected amine group, and connected by a central sulfide (B99878) linkage. The Boc protecting groups are crucial for controlled, stepwise synthesis, as they can be selectively removed under acidic conditions to reveal reactive primary amines.[1][2] The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]
While specific experimental data for S-Bis-(PEG4-Boc) is not widely published, the properties of the structurally analogous compound NH-bis(PEG4-Boc) provide valuable insights.
Table 1: Chemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C30H58O12S | [5] |
| Molecular Weight | 642.84 g/mol | [5] |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[[2-[2-[2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethoxy]ethoxy]ethyl]sulfanyl]ethoxy]ethoxy]ethoxy]ethyl]carbamate | Inferred |
| SMILES | C(OCCSCCOCCOCCOCCN(C(=O)OC(C)(C)C)))COCCOCCOCCN(C(=O)OC(C)(C)C) | Inferred |
| CAS Number | Not available | - |
| Topological Polar Surface Area (TPSA) | 163 Ų | [6] (for NH-bis(PEG4-Boc)) |
| Complexity | 634 | [6] (for NH-bis(PEG4-Boc)) |
| Hydrogen Bond Donor Count | 2 | Inferred |
| Hydrogen Bond Acceptor Count | 13 | Inferred |
Note: Some data is for the structurally similar compound NH-bis(PEG4-Boc) and is provided for estimation purposes.
Role in PROTAC Design and Signaling Pathways
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8] The linker component of a PROTAC, such as S-Bis-(PEG4-Boc), plays a critical role in dictating the efficacy of this process by controlling the distance and orientation between the POI and the E3 ligase.[7][9]
The flexibility and hydrophilicity of the PEG4 chains in S-Bis-(PEG4-Boc) can improve the solubility and cell permeability of the PROTAC, facilitating its access to intracellular targets.[3][4] The bifunctional nature of the deprotected linker allows for the conjugation of two different ligands, one for the POI and one for the E3 ligase, enabling the formation of the ternary complex essential for protein degradation.
Experimental Protocols
The following are generalized experimental protocols relevant to the use of S-Bis-(PEG4-Boc) in the synthesis of PROTACs. These protocols are based on established methods for Boc deprotection and bioconjugation.[10][11]
Boc Deprotection of S-Bis-(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to yield the reactive primary amines.
Materials:
-
S-Bis-(PEG4-Boc)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve S-Bis-(PEG4-Boc) in DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected S-Bis-(PEG4-diamine).
General Protocol for PROTAC Synthesis using a Bifunctional Linker
This protocol outlines a two-step conjugation of a POI ligand and an E3 ligase ligand to the deprotected S-Bis-(PEG4-diamine). This assumes the ligands have available carboxylic acid groups for amide bond formation.
Materials:
-
Deprotected S-Bis-(PEG4-diamine)
-
POI ligand with a carboxylic acid group
-
E3 ligase ligand with a carboxylic acid group
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
Procedure - Step 1: First Conjugation
-
Dissolve the deprotected S-Bis-(PEG4-diamine) (1 equivalent) and the POI ligand (1 equivalent) in DMF.
-
Add HBTU (1.1 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purify the mono-conjugated intermediate by preparative HPLC.
Procedure - Step 2: Second Conjugation
-
Dissolve the purified mono-conjugated intermediate (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in DMF.
-
Add HBTU (1.3 equivalents) and DIPEA (2-3 equivalents).
-
Stir at room temperature overnight, monitoring by LC-MS.
-
Purify the final PROTAC conjugate by preparative HPLC.
Conclusion
S-Bis-(PEG4-Boc) is a valuable and versatile tool in the field of drug discovery, particularly for the development of PROTACs. Its bifunctional nature, combined with the advantageous properties of the PEG chains, allows for the controlled and efficient synthesis of complex molecules designed to hijack the cellular protein degradation machinery. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for researchers and scientists working to leverage this and similar linkers in their drug development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. S-Bis-(PEG4-Boc)|BLD Pharm [bldpharm.com]
- 6. NH-bis(PEG4-Boc) | C30H61N3O12 | CID 129627648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
